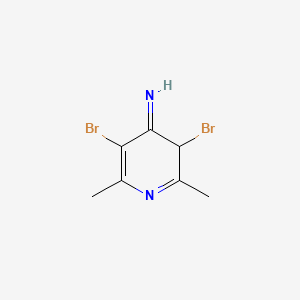
Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes long-chain fatty acids and a phosphate group, making it a valuable molecule in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate typically involves the esterification of glycerol with heptadecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions may be used to modify the phosphate group.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications, making them valuable in further research and industrial processes .
Scientific Research Applications
Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is widely used in scientific research, including:
Chemistry: As a reagent in various chemical reactions and studies.
Biology: In the study of lipid metabolism and membrane structures.
Industry: Used in the formulation of specialized industrial products and materials.
Mechanism of Action
The mechanism of action of Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Diheptadecanoyl-sn-Glycero-3-Phosphatidylcholine: Similar in structure but with a choline group instead of glycerol.
2,3-Dihydroxypropyl (®-2-(oleoyloxy)-3-(pentadecanoyloxy)propyl) phosphate: A related compound with different fatty acid chains
Uniqueness
Sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is unique due to its specific combination of long-chain fatty acids and phosphate group, providing distinct properties and applications in various fields of research and industry .
Properties
Molecular Formula |
C40H78NaO10P |
|---|---|
Molecular Weight |
773.0 g/mol |
IUPAC Name |
sodium;2,3-di(heptadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C40H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(43)47-35-38(36-49-51(45,46)48-34-37(42)33-41)50-40(44)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37-38,41-42H,3-36H2,1-2H3,(H,45,46);/q;+1/p-1 |
InChI Key |
KPXRLCBGVWDJKW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12317148.png)
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene](/img/structure/B12317152.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B12317154.png)

![4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B12317162.png)
![5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B12317170.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B12317179.png)
![9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12317187.png)

![Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12317208.png)
